N-[(2R)-1-Hydroxy-3-methylbutan-2-yl]-N'-phenylurea
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Overview
Description
N-[(2R)-1-Hydroxy-3-methylbutan-2-yl]-N’-phenylurea is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a hydroxy group, a methyl group, and a phenylurea moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2R)-1-Hydroxy-3-methylbutan-2-yl]-N’-phenylurea typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of (2R)-1-hydroxy-3-methylbutan-2-amine with phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and may require a catalyst or base to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps including purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-[(2R)-1-Hydroxy-3-methylbutan-2-yl]-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the phenylurea moiety.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution could introduce new functional groups to the molecule.
Scientific Research Applications
N-[(2R)-1-Hydroxy-3-methylbutan-2-yl]-N’-phenylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-[(2R)-1-Hydroxy-3-methylbutan-2-yl]-N’-phenylurea exerts its effects involves its interaction with specific molecular targets. The hydroxy and phenylurea groups may interact with enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- N-[(2R)-1-Hydroxy-3-methylbutan-2-yl]-N’-phenylcarbamate
- N-[(2R)-1-Hydroxy-3-methylbutan-2-yl]-N’-phenylthiourea
Comparison: N-[(2R)-1-Hydroxy-3-methylbutan-2-yl]-N’-phenylurea is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
827612-94-2 |
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Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1-[(2R)-1-hydroxy-3-methylbutan-2-yl]-3-phenylurea |
InChI |
InChI=1S/C12H18N2O2/c1-9(2)11(8-15)14-12(16)13-10-6-4-3-5-7-10/h3-7,9,11,15H,8H2,1-2H3,(H2,13,14,16)/t11-/m0/s1 |
InChI Key |
LFIYARARSNGXCN-NSHDSACASA-N |
Isomeric SMILES |
CC(C)[C@H](CO)NC(=O)NC1=CC=CC=C1 |
Canonical SMILES |
CC(C)C(CO)NC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
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